Cas no 72232-49-6 (2-Chloro-3-methoxyphenol)

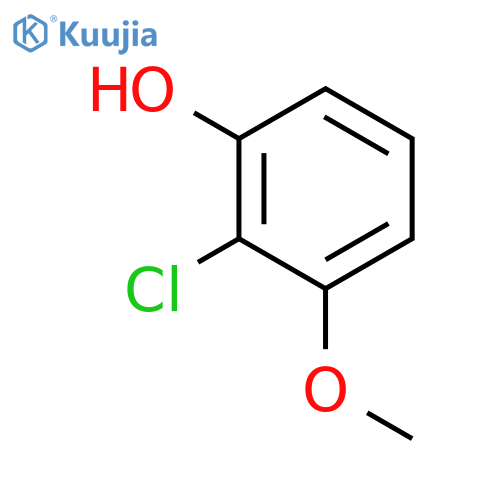

2-Chloro-3-methoxyphenol structure

商品名:2-Chloro-3-methoxyphenol

CAS番号:72232-49-6

MF:C7H7ClO2

メガワット:158.582281351089

MDL:MFCD08275690

CID:549287

2-Chloro-3-methoxyphenol 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-3-methoxyphenol

- Phenol,2-chloro-3-methoxy-

- 2-Chloro-3-hydroxyanisole

- 2-chloro-3-methoxy-phenol

- QGLVWTFUWVTDEQ-UHFFFAOYSA-N

- SBB087322

- FCH859151

- 2-Chloro-3-methoxyphenol, AldrichCPR

- RP22225

- MB06074

- OR399014

- ST2409793

- AB0026431

- AX8072775

- W8095

-

- MDL: MFCD08275690

- インチ: 1S/C7H7ClO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3

- InChIKey: QGLVWTFUWVTDEQ-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C([H])=C([H])C([H])=C1OC([H])([H])[H])O[H]

計算された属性

- せいみつぶんしりょう: 158.01300

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 108

- トポロジー分子極性表面積: 29.5

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 1.280±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 56-58 ºC

- ふってん: 227-228 ºC

- フラッシュポイント: 99.6±21.8 ºC,

- ようかいど: 微溶性(1.6 g/l)(25ºC)、

- PSA: 29.46000

- LogP: 2.05420

2-Chloro-3-methoxyphenol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険カテゴリコード: 41

- セキュリティの説明: 26-39

- ちょぞうじょうけん:Sealed in dry,Room Temperature

2-Chloro-3-methoxyphenol 税関データ

- 税関コード:2909500000

- 税関データ:

中国税関コード:

2909500000概要:

290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

2-Chloro-3-methoxyphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066009-100mg |

2-Chloro-3-methoxyphenol |

72232-49-6 | 98% | 100mg |

¥39.00 | 2024-05-02 | |

| eNovation Chemicals LLC | D957387-5g |

2-Chloro-3-methoxyphenol |

72232-49-6 | 97% | 5g |

$155 | 2024-06-07 | |

| Fluorochem | 078317-5g |

2-Chloro-3-methoxyphenol |

72232-49-6 | 95% | 5g |

£120.00 | 2022-03-01 | |

| TRC | C368248-100mg |

2-Chloro-3-methoxyphenol |

72232-49-6 | 100mg |

$ 80.00 | 2022-04-01 | ||

| abcr | AB443871-10 g |

2-Chloro-3-methoxyphenol; . |

72232-49-6 | 10g |

€445.40 | 2023-04-22 | ||

| abcr | AB443871-5 g |

2-Chloro-3-methoxyphenol; . |

72232-49-6 | 5g |

€262.20 | 2023-04-22 | ||

| eNovation Chemicals LLC | D523401-1g |

2-Chloro-3-Methoxyphenol |

72232-49-6 | 97% | 1g |

$160 | 2024-05-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066009-250mg |

2-Chloro-3-methoxyphenol |

72232-49-6 | 98% | 250mg |

¥58.00 | 2024-05-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA373-200mg |

2-Chloro-3-methoxyphenol |

72232-49-6 | 98% | 200mg |

96.0CNY | 2021-07-10 | |

| Chemenu | CM117304-5g |

2-Chloro-3-methoxyphenol |

72232-49-6 | 95+% | 5g |

$156 | 2024-07-24 |

2-Chloro-3-methoxyphenol 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

72232-49-6 (2-Chloro-3-methoxyphenol) 関連製品

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:72232-49-6)2-Chloro-3-methoxyphenol

清らかである:99%/99%

はかる:10g/25g

価格 ($):195.0/488.0

atkchemica

(CAS:72232-49-6)2-Chloro-3-methoxyphenol

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ